Cas no 1935125-43-1 (4,4,4-trifluoro-3-phenylbutan-2-ol)

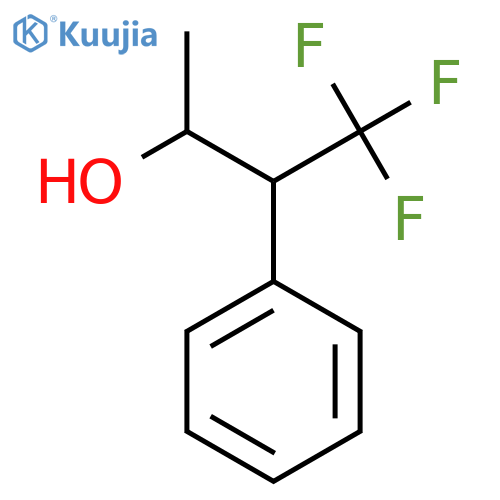

1935125-43-1 structure

商品名:4,4,4-trifluoro-3-phenylbutan-2-ol

CAS番号:1935125-43-1

MF:C10H11F3O

メガワット:204.188953638077

MDL:MFCD28365300

CID:5221311

PubChem ID:21685863

4,4,4-trifluoro-3-phenylbutan-2-ol 化学的及び物理的性質

名前と識別子

-

- 4,4,4-trifluoro-3-phenylbutan-2-ol

- 3-phenyl-4,4,4-trifluoro-2-butanol

- Benzeneethanol, α-methyl-β-(trifluoromethyl)-

-

- MDL: MFCD28365300

- インチ: 1S/C10H11F3O/c1-7(14)9(10(11,12)13)8-5-3-2-4-6-8/h2-7,9,14H,1H3

- InChIKey: YLPYNAWFVADPRS-UHFFFAOYSA-N

- ほほえんだ: FC(C(C1C=CC=CC=1)C(C)O)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 173

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 2.8

4,4,4-trifluoro-3-phenylbutan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-320835-0.25g |

4,4,4-trifluoro-3-phenylbutan-2-ol |

1935125-43-1 | 0.25g |

$1551.0 | 2023-09-04 | ||

| Enamine | EN300-320835-2.5g |

4,4,4-trifluoro-3-phenylbutan-2-ol |

1935125-43-1 | 2.5g |

$3304.0 | 2023-09-04 | ||

| Enamine | EN300-320835-5.0g |

4,4,4-trifluoro-3-phenylbutan-2-ol |

1935125-43-1 | 5.0g |

$4890.0 | 2023-02-24 | ||

| Enamine | EN300-320835-0.1g |

4,4,4-trifluoro-3-phenylbutan-2-ol |

1935125-43-1 | 0.1g |

$1484.0 | 2023-09-04 | ||

| Enamine | EN300-320835-10g |

4,4,4-trifluoro-3-phenylbutan-2-ol |

1935125-43-1 | 10g |

$7250.0 | 2023-09-04 | ||

| Enamine | EN300-320835-5g |

4,4,4-trifluoro-3-phenylbutan-2-ol |

1935125-43-1 | 5g |

$4890.0 | 2023-09-04 | ||

| Enamine | EN300-320835-10.0g |

4,4,4-trifluoro-3-phenylbutan-2-ol |

1935125-43-1 | 10.0g |

$7250.0 | 2023-02-24 | ||

| Enamine | EN300-320835-0.5g |

4,4,4-trifluoro-3-phenylbutan-2-ol |

1935125-43-1 | 0.5g |

$1619.0 | 2023-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01044123-1g |

4,4,4-Trifluoro-3-phenylbutan-2-ol |

1935125-43-1 | 95% | 1g |

¥8323.0 | 2023-03-12 | |

| Enamine | EN300-320835-0.05g |

4,4,4-trifluoro-3-phenylbutan-2-ol |

1935125-43-1 | 0.05g |

$1417.0 | 2023-09-04 |

4,4,4-trifluoro-3-phenylbutan-2-ol 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

1935125-43-1 (4,4,4-trifluoro-3-phenylbutan-2-ol) 関連製品

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量